![molecular formula C12H19F3N2O3 B1448647 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate CAS No. 2109145-49-3](/img/structure/B1448647.png)
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate
Overview
Description
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is a chemical compound with the molecular formula C12H19F3N2O3 . It has a molecular weight of 296.29 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate are not fully detailed in the search results. The molecular formula is C12H19F3N2O3 and the molecular weight is 296.29 g/mol .Scientific Research Applications
Synthesis of Non-Fused N-Aryl Azepanes
This compound serves as a key intermediate in the synthesis of non-fused N-aryl azepane derivatives. These structures are significant due to their applications in synthetic chemistry and potential biological activities. The synthesis typically involves Pd/LA-catalyzed reactions under mild conditions, with CO2 as a byproduct .
Palladium-Catalyzed Decarboxylation Reactions
The compound is utilized in palladium-catalyzed decarboxylation reactions, which enable exclusive [5 + 2] annulation processes. This method is noteworthy for its efficiency and the ability to produce highly functionalized azepanes, which can be further converted into a range of derivatives .
Drug Synthesis
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is instrumental in the formal synthesis of pharmaceutically relevant derivatives, such as Proheptazine. Proheptazine is an opioid analgesic known for effects like analgesia and sedation .
Density Functional Theory (DFT) Insights
Researchers use this compound to gain insights into reaction pathways and mechanisms via DFT calculations. Understanding these pathways is crucial for optimizing synthesis processes and predicting the outcomes of chemical reactions .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives are analyzed using techniques like NMR, HPLC, LC-MS, and UPLC. These analyses are essential for confirming the structure, purity, and properties of synthesized compounds .
Chemical Research and Education
Due to its complex structure and reactivity, 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is used in chemical research and education to demonstrate advanced synthetic techniques and catalysis concepts .
Safety and Hazards
The safety information provided includes a number of precautionary statements. For example, it is advised to handle under inert gas and protect from moisture . It is also recommended to avoid contact with air and possible contact with water due to the risk of violent reaction and possible flash fire . Furthermore, it is suggested to use personal protective equipment as required .
properties
IUPAC Name |
azepan-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.C2HF3O2/c13-10(9-7-11-8-9)12-5-3-1-2-4-6-12;3-2(4,5)1(6)7/h9,11H,1-8H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVYTOHWFABGQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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